molecular formula C21H28ClN3O5S B2718346 4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride CAS No. 1184996-03-9

4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Katalognummer B2718346
CAS-Nummer: 1184996-03-9
Molekulargewicht: 469.98
InChI-Schlüssel: ZYXGEGIVDDBKHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes. For instance, the synthesis of “4-methoxy-N- [2- (4-methylphenoxy)ethyl]benzenesulfonamide” involves the reaction of 4-methylphenol with 2-chloroethylsulfonate to form the intermediate, 2- (4-methylphenoxy)ethyl sulfonate.


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively . For example, the salts of “N-(4-methoxyphenyl)piperazine” with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid have been crystallized and their structures analyzed .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the novel compound “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione” is obtained via a four-step protocol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, the salts of “N-(4-methoxyphenyl)piperazine” with 4-methylbenzoic acid and benzene-1,2-dicarboxylate have been crystallized and their structures analyzed .

Wissenschaftliche Forschungsanwendungen

  • Gastrointestinal Motility Improvement : Benzamide derivatives, including compounds similar to the one , have been synthesized and evaluated for their effect on gastrointestinal motility. They have been found to accelerate gastric emptying and increase the frequency of defecation, suggesting potential as prokinetic agents (Sonda et al., 2004).

  • Dopamine D3 Receptor Affinity : Studies on the structural modification of benzamide derivatives show that they can have moderate affinity for the dopamine D3 receptor. This indicates potential applications in neuropharmacology, especially in the context of dopaminergic system modulation (Leopoldo et al., 2002).

  • 5-HT7 Receptor Antagonism : Piperazine derivatives, closely related to the compound , have been prepared and evaluated as antagonists for the 5-HT7 receptor. This suggests potential applications in treating disorders associated with this receptor, such as depression or anxiety (Yoon et al., 2008).

  • HIV-1 Reverse Transcriptase Inhibition : Analogs of this compound have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, an enzyme crucial for the replication of HIV. This points to potential applications in antiretroviral therapy (Romero et al., 1994).

  • Antimicrobial Activity : Various benzamide and piperazine derivatives have been synthesized and screened for antimicrobial activities. Some compounds in this class have shown good or moderate activities against test microorganisms, indicating potential use in antimicrobial therapies (Bektaş et al., 2007).

  • Anti-Inflammatory and Analgesic Properties : Compounds structurally related to the given compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Certain derivatives have shown high inhibitory activity on cyclooxygenase-2 (COX-2), along with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Safety and Hazards

The safety and hazards of similar compounds have been studied . For instance, “para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine)” is a piperazine derivative with stimulant effects which has been sold as an ingredient in “Party pills” and is considered to have relatively insignificant abuse potential .

Eigenschaften

IUPAC Name

4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S.ClH/c1-28-18-5-3-17(4-6-18)21(25)22-11-12-23-13-15-24(16-14-23)30(26,27)20-9-7-19(29-2)8-10-20;/h3-10H,11-16H2,1-2H3,(H,22,25);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXGEGIVDDBKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.